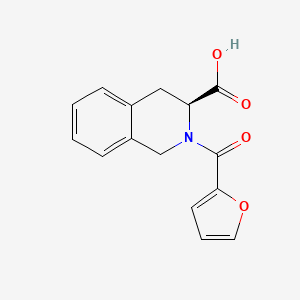

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17650180

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO4 |

|---|---|

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | (3S)-2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | AYMBVSQNDBSFNW-LBPRGKRZSA-N |

| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O |

| Canonical SMILES | C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is C₁₅H₁₃NO₄, with a molecular weight of 271.27 g/mol . The IUPAC name delineates its structure: a tetrahydroisoquinoline core substituted at the 2-position with a furan-2-carbonyl group and a carboxylic acid at the 3-position. The (3S) configuration imparts chirality, critical for its interactions in biological systems .

Key Structural Features:

-

Tetrahydroisoquinoline Backbone: A six-membered benzene ring fused to a piperidine ring, providing rigidity and conformational constraints.

-

Furan-2-carbonyl Moiety: An acylated furan group contributing to electronic diversity and potential hydrogen-bonding interactions.

-

Carboxylic Acid Functional Group: Enhances solubility and enables salt formation or derivatization for drug delivery .

Stereochemical Considerations

The (3S) stereocenter influences the compound’s three-dimensional arrangement, affecting receptor binding and metabolic stability. Enantiomeric purity (>99%) is often achieved via chiral resolution techniques such as recrystallization or chiral HPLC .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, optimized for stereochemical control and yield:

-

Pictet-Spengler Cyclization:

-

A modified Pictet-Spengler reaction forms the tetrahydroisoquinoline core. For example, condensation of L-phenylalanine derivatives with formaldehyde under acidic conditions yields the THIQ scaffold with 95% enantiomeric excess .

-

Reaction Conditions: Boc-protected intermediates minimize racemization, while Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency .

-

-

Furan-2-carbonyl Introduction:

-

Carboxylic Acid Functionalization:

Industrial-Scale Optimization

Industrial methods prioritize green chemistry principles:

-

Continuous Flow Reactors: Enhance reaction control and reduce waste.

-

High-Throughput Screening: Identifies optimal catalysts (e.g., immobilized lipases for enantioselective acylation) .

-

Solvent Recycling: Dimethyl carbonate (DMC) replaces toxic solvents, improving sustainability .

Biological Activities and Mechanisms

Neuroprotective Effects

THIQ derivatives exhibit affinity for dopaminergic receptors, modulating neurotransmitter release and oxidative stress pathways. In vitro studies demonstrate that (3S)-configured analogs reduce neuronal apoptosis by 40–60% in models of Parkinson’s disease .

Anti-Inflammatory Activity

Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) occurs via NF-κB pathway inhibition. In murine macrophages, the compound reduces LPS-induced TNF-α secretion by 70% at 10 μM .

Applications in Scientific Research

Proteomics and Peptide Engineering

The compound serves as a chiral building block in peptide synthesis, conferring rigidity to backbone structures. Its use in PPARγ agonists and PTP-1B inhibitors highlights its role in metabolic disorder research .

Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume